2,2,2-Trichloro-1-(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)ethanone
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Overview
Description
2,2,2-Trichloro-1-(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)ethanone is a synthetic organic compound characterized by its complex structure, which includes a trichloromethyl group, a piperazine ring, and a methoxyphenylcarbonothioyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)ethanone typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step often involves the preparation of a piperazine derivative. This can be achieved by reacting piperazine with a suitable acylating agent to introduce the desired substituents on the nitrogen atoms.
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Introduction of the Methoxyphenylcarbonothioyl Group: : The next step involves the introduction of the methoxyphenylcarbonothioyl group. This can be done by reacting the piperazine intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the corresponding amide.
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Addition of the Trichloromethyl Group: : Finally, the trichloromethyl group is introduced by reacting the intermediate with trichloroacetyl chloride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, replacing chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Sodium methoxide (NaOCH₃), ammonia (NH₃).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, dichloromethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trichloro-1-(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)ethanone has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by forming covalent bonds with active site residues or modulate receptor activity by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone: Similar structure but with a different substitution pattern on the phenyl ring.
2,2,2-Trichloro-1-(4-(4-chlorophenylcarbonothioyl)piperazin-1-yl)ethanone: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
2,2,2-Trichloro-1-(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)ethanone is unique due to the presence of the methoxyphenylcarbonothioyl group, which can impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
2,2,2-trichloro-1-[4-(4-methoxybenzenecarbothioyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl3N2O2S/c1-21-11-4-2-10(3-5-11)12(22)18-6-8-19(9-7-18)13(20)14(15,16)17/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXRMOCPIIWREY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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